molecular formula C11H17N3O2S B3173792 Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate CAS No. 950262-23-4

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate

Cat. No.: B3173792
CAS No.: 950262-23-4
M. Wt: 255.34 g/mol
InChI Key: JARUTHJSPLCYEZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate (CAS: 950262-23-4) is a thiazole derivative characterized by a piperidine substituent at position 2 and an amino group at position 4 of the thiazole ring. Its molecular formula is C₁₁H₁₇N₃O₂S, with a molecular weight of 255.34 g/mol. The compound is of interest in medicinal chemistry due to its structural motifs, which are common in bioactive molecules targeting enzymes and receptors .

Properties

IUPAC Name

ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-2-16-10(15)8-9(12)13-11(17-8)14-6-4-3-5-7-14/h2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARUTHJSPLCYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting neurological and infectious diseases.

    Biological Studies: It is used in studies to understand the biological activity of thiazole and piperidine derivatives.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic effects and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in the body. The thiazole and piperidine rings are known to interact with various enzymes and receptors, modulating their activity. This can lead to therapeutic effects such as anti-inflammatory, antimicrobial, or neuroprotective actions. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

The thiazole scaffold allows diverse substitutions, influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate (Target) 950262-23-4 C₁₁H₁₇N₃O₂S 4-amino, 2-piperidin-1-yl 255.34 Reference compound with piperidine and amino groups.
Ethyl 2-(azepan-1-yl)-4-methyl-1,3-thiazole-5-carboxylate 1160264-30-1 C₁₂H₁₈N₂O₂S 2-azepan-1-yl, 4-methyl 255.35 Azepane (7-membered ring) replaces piperidine; methyl at position 4 .
Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate 887267-69-8 C₁₆H₁₈FN₃O₂S 4-(3-fluorophenyl), 2-piperazin-1-yl 335.4 Fluorophenyl enhances aromatic interactions; piperazine introduces basicity .
Ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate - C₉H₁₂N₂O₃S 2-acetamido, 4-methyl 228.27 Acetamido group at position 2 increases lipophilicity .
Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate - C₁₃H₁₈ClN₃O₂S Chloro-thiazolylmethyl at piperidine 339.82 Chlorine enhances electrophilicity; thiazolylmethyl modifies steric bulk .

Physicochemical and Pharmacological Properties

  • Lipophilicity :
    • The target compound’s piperidine group provides moderate lipophilicity (logP ~2.5 estimated).
    • Azepane analogs (e.g., CAS 1160264-30-1) may exhibit higher logP due to the larger aliphatic ring .
  • Solubility :
    • Piperazine-containing derivatives (e.g., CAS 887267-69-8) show improved aqueous solubility due to the basic nitrogen in piperazine .
  • Bioactivity: Thiazoles with amino groups (e.g., target compound) are explored as kinase inhibitors or antimicrobial agents . Fluorophenyl-substituted analogs (e.g., CAS 887267-69-8) may target aromatic-rich enzyme active sites .

Key Research Findings

Antimicrobial Potential: Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate (structurally related) was identified as a latent antigen transporter (LAT) inhibitor in Mycobacterium tuberculosis, highlighting the pharmacophore relevance of the thiazole-5-carboxylate scaffold .

Synthetic Efficiency : One-pot methods for analogs (e.g., 75% yield for CAS 1160264-30-1) offer advantages over traditional multi-step syntheses .

Drug Impurity Profiles : Thiazole derivatives like ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161798-01-2) are documented as impurities in pharmaceuticals, necessitating rigorous analytical control .

Biological Activity

Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₁H₁₆N₂O₂S
Molecular Weight 240.32 g/mol
IUPAC Name This compound
PubChem CID 15053545

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC)

The effectiveness of the compound can be measured by its MIC values against different microorganisms. A comparative analysis of several thiazole derivatives indicates that this compound exhibits promising antimicrobial activity:

CompoundMIC (μg/mL)Target Pathogen
Ethyl 4-amino-2-piperidin-1-yl-thiazole-5-carboxylate25Staphylococcus aureus
Other thiazole derivatives22 - 30E. coli, Pseudomonas aeruginosa

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Cytotoxicity Assays

In vitro studies have shown that this compound possesses significant cytotoxic activity against several cancer cell lines:

Cell LineIC₅₀ (μg/mL)Mechanism of Action
A431 (skin cancer)10.5Induction of apoptosis
Jurkat (leukemia)12.0Inhibition of cell proliferation
MCF7 (breast cancer)15.0Disruption of mitochondrial function

The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring enhance the anticancer activity, particularly when electronegative groups are introduced.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of ethyl 4-amino-2-piperidin-1-yl-thiazole derivatives demonstrated their effectiveness in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, with MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Properties

In a separate investigation, the compound was tested against multiple cancer cell lines, revealing a dose-dependent response in terms of cytotoxicity. The study concluded that the compound could be a potential candidate for further development as an anticancer drug .

Q & A

Basic Research Question

HPLC : Retention time comparison with standards.

Mass spectrometry : High-resolution ESI-MS to confirm molecular ions (e.g., [M+H]+ for C11H17ClN2O3S: calculated 292.78, observed 292.78) .

Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-2-piperidin-1-yl-1,3-thiazole-5-carboxylate

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